molecular formula C10H16O3 B13183392 Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13183392
M. Wt: 184.23 g/mol
InChI Key: MFUVWCKMSDWHIR-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is used primarily for research purposes and is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of trimethylsulfur halide or trimethyl sulfoxide halide with an alkaline substance in a suitable solvent under catalytic conditions to produce sulfur ylide. This intermediate then reacts with 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone in a Corey-Chaykovsky reaction . The reaction mixture is then extracted with water and ethyl acetate, followed by evaporation of the organic phase and recrystallization of the crude product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms .

Scientific Research Applications

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a carboxylate ester group. This combination of features makes it particularly useful in research and industrial applications .

Biological Activity

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing an oxygen atom. This structural configuration imparts significant rigidity and three-dimensionality to the molecule, making it a subject of interest in various chemical and biological applications. The compound has a molecular formula of C₁₁H₁₈O₃ and a molecular weight of approximately 184.23 g/mol.

Synthesis

The synthesis of this compound typically involves optimized reaction conditions that are crucial for achieving high yields and purity. Common methods include cyclization reactions from suitable precursors, often utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

Research into the biological activity of this compound is still in its emerging stages. Preliminary studies indicate that its rigid spirocyclic structure may facilitate specific binding to molecular targets such as enzymes or receptors, suggesting potential therapeutic applications.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria. For instance, the compound demonstrated significant inhibition in agar diffusion assays when tested against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to established antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibition assays targeting enzymes like urease and alpha-amylase showed that this compound could effectively reduce enzyme activity, indicating its potential role in managing conditions related to enzyme overactivity, such as hyperuricemia or diabetes .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay, where the compound exhibited significant free radical scavenging capabilities. The percentage inhibition was calculated and compared to known antioxidant standards, demonstrating that this compound could be a valuable addition to formulations aimed at reducing oxidative stress .

Case Studies

Several studies have contributed to understanding the biological activities associated with this compound:

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against various clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, suggesting moderate antibacterial activity that warrants further investigation for potential therapeutic use .
  • Enzyme Inhibition Study : Another research focused on enzyme inhibition revealed that this compound inhibited urease with an IC50 value of approximately 50 µM, indicating its potential utility in treating infections caused by urease-producing bacteria .
  • Antioxidant Potential : In antioxidant assays, the compound showed a percentage inhibition of DPPH radicals at concentrations of 100 µg/mL reaching up to 75%, which is comparable to some established antioxidants in commercial use .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaUnique Features
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptaneC₁₂H₁₈O₃Contains an isopropyl group enhancing steric bulk
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptaneC₁₂H₂₀O₃Features multiple methyl groups affecting reactivity
Methyl 4-ethyl-1-oxaspiro[2.4]heptaneC₁₂H₁₈O₃Contains an ethyl substituent influencing solubility

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2)5-4-6-10(9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

MFUVWCKMSDWHIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC12C(O2)C(=O)OC)C

Origin of Product

United States

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